

Unveiling the Kinase Selectivity Profile of Bodilisant: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodilisant*

Cat. No.: *B15610171*

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A comprehensive analysis of the kinase cross-reactivity profile for the compound **Bodilisant**, also identified as CHEMBL2323582, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of **Bodilisant**'s binding affinities across a wide panel of kinases, supported by experimental data from large-scale kinase screening initiatives.

Bodilisant has been profiled as part of the Public Kinase Inhibitor Set 2 (PKIS2), a collection of kinase inhibitors made publicly available to facilitate kinase research and drug discovery. The screening data reveals that **Bodilisant** is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), while also exhibiting significant activity against several other kinases. This guide summarizes the available quantitative data, outlines the experimental methodologies used for kinase profiling, and presents a clear visualization of the screening workflow.

Quantitative Kinase Profiling of Bodilisant (CHEMBL2323582)

The following table summarizes the percentage of control (% of Control) for **Bodilisant** at a concentration of 1 μ M against a panel of kinases. A lower percentage of control indicates stronger binding affinity. The data is derived from the KINOMEScan™ platform as part of the PKIS2 screening effort.

Kinase Target	Gene Symbol	% of Control @ 1μM
Cyclin-dependent kinase 9	CDK9	0.4
Casein kinase 1 isoform delta	CSNK1D	1.1
Casein kinase 1 isoform epsilon	CSNK1E	1.2
G protein-coupled receptor kinase 5	GRK5	1.8
Serine/threonine-protein kinase PIM-3	PIM3	2.1
Serine/threonine-protein kinase 17B	STK17B	2.5
G protein-coupled receptor kinase 6	GRK6	3.5
MAP kinase-activated protein kinase 3	MAPKAPK3	4.5
Dual specificity tyrosine-phosphorylation-regulated kinase 1A	DYRK1A	5.5
Dual specificity tyrosine-phosphorylation-regulated kinase 1B	DYRK1B	6.5
...

Note: This table presents a selection of the kinases with the highest affinity for **Bodilisant**. The full dataset contains profiling data against a much larger panel of kinases.

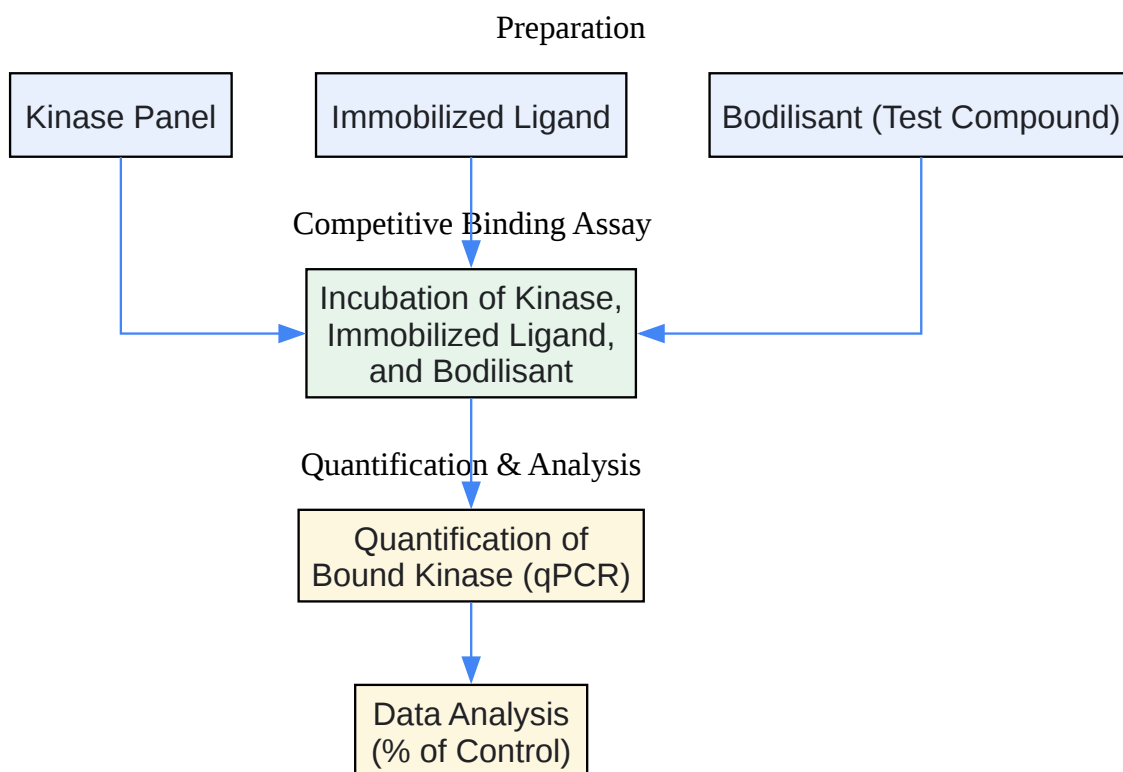
Experimental Methodology

The kinase selectivity profile of **Bodilisant** was determined using the KINOMEscan™ competitive binding assay. This experimental protocol provides a quantitative measure of the interaction between a test compound and a panel of human kinases.

Assay Principle: The assay is based on a competition between the test compound (**Bodilisant**) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound in solution.

Experimental Workflow:

- **Kinase and Ligand Preparation:** A proprietary, active-site directed ligand is immobilized on a solid support. A diverse panel of human kinases are expressed and purified.
- **Competition Assay:** Each kinase is incubated with the immobilized ligand and the test compound (**Bodilisant**) at a standard concentration (e.g., 1 μ M).
- **Quantification:** The amount of kinase bound to the solid support is quantified using a highly sensitive detection method, typically involving quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
- **Data Analysis:** The amount of kinase bound in the presence of the test compound is compared to the amount bound in a vehicle control (e.g., DMSO). The results are expressed as a percentage of the control (% of Control), where a lower value signifies a higher binding affinity of the compound for the kinase.

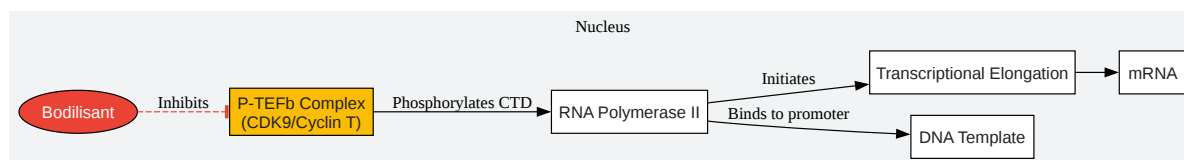


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Figure 1. Experimental workflow for KINOMEScan™ profiling.

Signaling Pathway Context

Bodilisant's primary target, CDK9, is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), leading to productive transcript elongation. Inhibition of CDK9 by **Bodilisant** would therefore be expected to impact the expression of a wide range of genes, particularly those with short-lived mRNA transcripts, including many proto-oncogenes.



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- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of Bodilisant: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15610171#cross-reactivity-profile-of-bodilisant-against-other-kinases\]](https://www.benchchem.com/product/b15610171#cross-reactivity-profile-of-bodilisant-against-other-kinases)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com